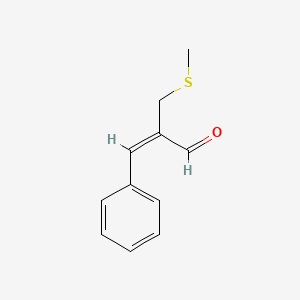

2-(Methylthiomethyl)-3-phenylpropenal

CAS No.: 65887-08-3

Cat. No.: VC3749360

Molecular Formula: C11H12OS

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65887-08-3 |

|---|---|

| Molecular Formula | C11H12OS |

| Molecular Weight | 192.28 g/mol |

| IUPAC Name | (Z)-2-(methylsulfanylmethyl)-3-phenylprop-2-enal |

| Standard InChI | InChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7- |

| Standard InChI Key | QJDHQEQDIWDMOT-XFFZJAGNSA-N |

| Isomeric SMILES | CSC/C(=C\C1=CC=CC=C1)/C=O |

| SMILES | CSCC(=CC1=CC=CC=C1)C=O |

| Canonical SMILES | CSCC(=CC1=CC=CC=C1)C=O |

Introduction

Chemical Identity and Structure

Basic Identification

2-(Methylthiomethyl)-3-phenylpropenal is classified as an organic aromatic compound containing a cinnamaldehyde moiety, which consists of a benzene ring and an aldehyde group forming 3-phenylprop-2-enal . This compound belongs to the broader classes of phenylpropanoids and polyketides . The chemical is registered under multiple identification systems to facilitate proper cataloging and regulatory compliance.

Table 1: Chemical Identifiers of 2-(Methylthiomethyl)-3-phenylpropenal

| Parameter | Value |

|---|---|

| Chemical Formula | C11H12OS |

| Average Molecular Mass | 192.280 g/mol |

| Monoisotopic Mass | 192.061 g/mol |

| CAS Registry Number | 65887-08-3 |

| FEMA Number | 3717 |

| JECFA Number | 505 |

| FL Number | 12.087 |

| LogP | 3.39 |

The compound is also known by several synonyms including alpha-benzylidene methional, 2-[(methylthio)methyl]-3-phenyl-acrolein, and 2-propenal, 2-(methylthio)methyl-3-phenyl- . These alternative names are important for cross-referencing across different chemical databases and regulatory frameworks.

Structural Characteristics

The molecular structure of 2-(Methylthiomethyl)-3-phenylpropenal features a phenyl ring connected to a carbon-carbon double bond that is further linked to an aldehyde group. A key structural characteristic is the methylthiomethyl group (-CH2-S-CH3) attached to the alpha carbon of the aldehyde . This functional arrangement contributes to the compound's odor profile and reactivity.

An important aspect of this compound's structure is its stereochemistry. There appears to be some variation in reporting, with sources citing both (2E) and (2Z) configurations, referring to the orientation around the carbon-carbon double bond . The IUPAC name is listed as (2E)-2-[(methylsulfanyl)methyl]-3-phenylprop-2-enal in several authoritative sources , while others report the (2Z) configuration . This discrepancy likely represents different isomeric forms of the same base compound.

The structural representation can be described using various chemical notations:

Physical and Chemical Properties

Organoleptic Properties

One of the most commercially relevant properties of 2-(Methylthiomethyl)-3-phenylpropenal is its distinctive odor profile, which contributes to its value as a flavoring agent. When diluted to 0.10% in dipropylene glycol, the compound exhibits a "green weedy broccoli green bean" odor . This characteristic green odor profile makes it useful in food applications where vegetable or herbal notes are desirable.

Physicochemical Properties

The physical and chemical properties of 2-(Methylthiomethyl)-3-phenylpropenal influence its behavior in various applications and its interactions with other compounds in formulations.

Table 2: Physicochemical Properties of 2-(Methylthiomethyl)-3-phenylpropenal

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 192.276 g/mol | |

| LogP | 3.39 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area | 42.4 Ų | |

| Complexity | 181.0 |

The compound's lipophilicity (LogP of 3.39) indicates moderate fat solubility, which is relevant for its applications in flavor systems and its potential behavior in biological systems . The absence of hydrogen bond donors combined with two hydrogen bond acceptors suggests specific intermolecular interaction capabilities that influence its solubility profile and chemical reactivity.

Applications and Uses

Flavoring Applications

The primary commercial application of 2-(Methylthiomethyl)-3-phenylpropenal is as a flavoring agent in the food industry. The compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has been found to have no safety concerns at current levels of intake when used as a flavoring agent. This regulatory approval has facilitated its use in various food products.

Its characteristic green, vegetable-like odor profile makes it particularly useful in formulations where herbal or vegetable notes are desired . The compound is registered under FEMA number 3717, which confirms its status as an approved flavoring ingredient in the United States .

Chemical Intermediate

Beyond its direct application as a flavoring agent, 2-(Methylthiomethyl)-3-phenylpropenal serves as a valuable chemical intermediate in organic synthesis. Its reactivity profile, particularly the aldehyde functionality and carbon-carbon double bond, makes it suitable for further derivatization in the creation of more complex molecules. These derived compounds may find applications in pharmaceuticals, agrochemicals, or other specialty chemical markets.

Synthesis Methods

Synthetic Pathways

The synthesis of 2-(Methylthiomethyl)-3-phenylpropenal can be achieved through various methods, primarily centered around condensation reactions involving appropriate precursors. A common synthetic approach involves the reaction of phenylacetaldehyde with methylthiomethyl chloride in the presence of a base catalyst such as sodium hydride or potassium carbonate.

The reaction conditions require careful control of temperature and pH to optimize yield and minimize unwanted by-products. Solvents such as dichloromethane or ethanol are often employed to improve solubility and reaction kinetics. The specific synthetic route chosen may depend on factors such as available starting materials, desired purity, and scale of production.

| Model | Result | Probability |

|---|---|---|

| Blood-Brain Barrier | BBB+ | 0.9519 |

| Human Intestinal Absorption | HIA+ | 1.0000 |

| Caco-2 Permeability | Caco2+ | 0.8016 |

These computational predictions suggest that the compound is likely to cross the blood-brain barrier, be absorbed through the human intestine, and demonstrate good permeability across Caco-2 cell monolayers, which are used as a model for intestinal epithelial cells . These properties are relevant for understanding the compound's behavior following ingestion.

Regulatory Classifications

2-(Methylthiomethyl)-3-phenylpropenal has been evaluated and classified by various regulatory bodies worldwide:

The compound is included in the FDA's list of Substances Added to Food (formerly EAFUS) , confirming its regulatory status as an approved food additive in the United States.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume